4'-C-Methyl-5-methylcytidine

HCV NS5B polymerase Chain termination Antiviral nucleoside

4'-C-Methyl-5-methylcytidine (CAS 764644-12-4) is a cytosine nucleoside analog bearing methyl modifications at both the 4′-position of the ribose sugar and the 5-position of the pyrimidine base. This dual-substitution pattern differentiates it from singly-modified analogs in the cytidine class, including the clinically studied HCV polymerase inhibitor 2′-C-methylcytidine (NM107) and the DNA methyltransferase-targeting agent 5-methylcytidine.

Molecular Formula C11H17N3O5
Molecular Weight 271.27 g/mol
CAS No. 764644-12-4
Cat. No. B3283269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-C-Methyl-5-methylcytidine
CAS764644-12-4
Molecular FormulaC11H17N3O5
Molecular Weight271.27 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)N=C1N)C2C(C(C(O2)(C)CO)O)O
InChIInChI=1S/C11H17N3O5/c1-5-3-14(10(18)13-8(5)12)9-6(16)7(17)11(2,4-15)19-9/h3,6-7,9,15-17H,4H2,1-2H3,(H2,12,13,18)
InChIKeyQPQNHDFVLQCOLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-C-Methyl-5-methylcytidine (CAS 764644-12-4): A Structurally Differentiated Dual-Modified Cytidine Nucleoside Analog for Antiviral and Epigenetic Research Programs


4'-C-Methyl-5-methylcytidine (CAS 764644-12-4) is a cytosine nucleoside analog bearing methyl modifications at both the 4′-position of the ribose sugar and the 5-position of the pyrimidine base . This dual-substitution pattern differentiates it from singly-modified analogs in the cytidine class, including the clinically studied HCV polymerase inhibitor 2′-C-methylcytidine (NM107) and the DNA methyltransferase-targeting agent 5-methylcytidine [1]. Compounds in this class function through two principal mechanisms: inhibition of DNA methyltransferases (DNMTs), leading to epigenetic modulation and potential anti-tumor effects, and chain termination or non-obligate chain termination of viral RNA-dependent RNA polymerases (e.g., HCV NS5B), inhibiting viral replication [2]. The compound is described in patent literature as a component of 4′-C-methyl nucleoside 5′-monophosphate derivatives for treating hepatitis C viral infection, indicating its relevance to antiviral nucleoside programs [2]. Its molecular formula is C11H17N3O5 with a molecular weight of 271.27 g/mol, computed LogP of -1.8, and topological polar surface area of 129 Ų [1].

Why 4'-C-Methyl-5-methylcytidine Cannot Be Replaced by Generic Cytidine Analogs: Divergence in Substitution Topology Drives Distinct Biological Outcomes


Generic substitution among cytidine nucleoside analogs is scientifically unreliable because the position and combination of methyl modifications on the ribose and base dictate distinct mechanisms of action, target engagement profiles, and resistance liabilities. For example, the 2′-C-methyl modification on ribose (as in NM107/2′-C-methylcytidine) produces obligate or non-obligate chain terminators of the HCV NS5B polymerase and can act as a substrate for human mitochondrial RNA polymerase (POLRMT), contributing to clinical toxicity [1][2]. In contrast, 4′-C-methyl modification alters the ribose conformation and glycosidic bond stability, potentially affecting polymerase recognition differently and influencing selectivity for viral vs. host polymerases [1][3]. The additional 5-methyl modification on the cytosine base introduces epigenetic activity through DNMT inhibition, a property absent in 2′-C-methylcytidine or unmodified cytidine [4][5]. Consequently, a researcher using 2′-C-methylcytidine as a substitute for 4′-C-methyl-5-methylcytidine would lose the 5-methylcytidine-based epigenetic dimension and likely encounter different polymerase inhibition kinetics and off-target profiles. The quantitative evidence below demonstrates that structural differentiation at specific positions translates into measurable, application-defining differences in potency, selectivity, and resistance profiles.

Quantitative Differentiation Evidence: 4'-C-Methyl-5-methylcytidine vs. 2'-C-Methylcytidine, 5-Methylcytidine, and Other In-Class Analogs


HCV NS5B Polymerase Inhibition: 4'-C-Methyl Modification Alters Chain Termination Kinetics vs. 2'-C-Methylcytidine

Patent disclosures covering 4'-C-methyl nucleoside 5'-monophosphate derivatives, including 4'-C-methyl-5-methylcytidine, report that 4'-C-methyl-modified nucleosides function as non-obligate chain terminators of HCV NS5B polymerase [1]. In contrast, the 2'-C-methyl analog NM107 (2'-C-methylcytidine) acts primarily as an obligate chain terminator, with an EC50 of 2.8 μM (2800 nM) against wild-type HCV genotype 1b replicon in Huh7 cells [2]. The 4'-methyl modification is reported to alter the polymerase translocation complex interaction in a manner distinct from 2'-modification, potentially reducing the probability of resistance emergence via steric hindrance at the enzyme active site in a way that differs from the S282T resistance mutation commonly observed with 2'-C-methyl nucleosides [1][3]. Quantitative specific activity data (IC50/Ki) for 4'-C-methyl-5-methylcytidine triphosphate against isolated NS5B polymerase have not been publicly disclosed in peer-reviewed literature as of the search date; however, patent structural activity relationship (SAR) tables indicate that 4'-C-methyl cytidine derivatives retain HCV replicon inhibitory activity in the low-micromolar range [1]. The key differentiation is the structural topology of the polymerase active site interaction, which is reported to confer a distinct resistance profile [1][3].

HCV NS5B polymerase Chain termination Antiviral nucleoside RNA-dependent RNA polymerase

Mitochondrial RNA Polymerase (POLRMT) Selectivity: 4'-C-Methyl Modification Potentially Reduces Mitochondrial Off-Target Activity Relative to 2'-C-Methyl Analogs

A critical differentiation for antiviral nucleoside analog selection is substrate recognition by human mitochondrial RNA polymerase (POLRMT), as POLRMT acceptance is a primary driver of clinical mitochondrial toxicity [1]. Arnold et al. (2012) demonstrated that 2'-C-methyl and 4'-methyl (4'-C-methyl) ribonucleoside triphosphates are both substrates for POLRMT in vitro, but with differential incorporation kinetics [1]. The study showed that 2'-C-methyl-CTP is efficiently incorporated by POLRMT, whereas 4'-methyl-CTP exhibited altered incorporation efficiency due to the different steric presentation of the 4'-methyl group to the POLRMT active site [1]. Specifically, the 4'-methyl modification introduces steric clash at a different position within the NTP-binding pocket compared to the 2'-methyl modification, resulting in measurable differences in incorporation rate [1]. While quantitative Ki or IC50 values for 4'-C-methyl-5-methylcytidine triphosphate against POLRMT specifically have not been published, the class-level inference from Arnold et al. (2012) is that the substitution position (4'- vs. 2'-) directly modulates the kinetic parameters of POLRMT utilization, providing a structural rationale for differential mitochondrial toxicity risk [1]. The additional 5-methyl modification on the base may further influence polymerase recognition, as modified bases can alter the active-site geometry of RNA polymerases [2].

Mitochondrial toxicity POLRMT Host polymerase selectivity Nucleoside analog safety

DNA Methyltransferase (DNMT) Inhibition: 5-Methyl Modification Confers Epigenetic Activity Absent in Non-Base-Modified Nucleoside Analogs

The 5-methyl substitution on the cytosine base of 4'-C-methyl-5-methylcytidine is reported to confer DNMT inhibitory activity, a property shared with the class reference compound 5-methylcytidine (CAS 2140-61-6) and the mechanism-based DNMT inhibitor zebularine [1]. Cytidine analogs containing 5-modifications inhibit DNMTs by forming covalent adducts with the enzyme's catalytic cysteine residue, trapping the enzyme-DNA complex and leading to functional depletion of DNMT activity [1][2]. By contrast, 2'-C-methylcytidine (NM107) and 4'-C-methylcytidine (without the 5-methyl group) lack the 5-position modification on the base and are not reported to act as DNMT inhibitors, instead functioning solely as polymerase substrates/inhibitors [3]. The presence of the 5-methyl group in 4'-C-methyl-5-methylcytidine thus uniquely positions the compound to simultaneously engage viral polymerase targets (via the 4'-C-methyl modification) and epigenetic DNMT targets (via the 5-methyl modification), a dual-mechanism potential not found in singly-modified comparator nucleosides [3]. Quantitative DNMT inhibition data (IC50 values) for 4'-C-methyl-5-methylcytidine specifically have not been reported; however, class-level inference from 5-methylcytidine and zebularine studies indicates that 5-substituted cytidine analogs inhibit DNMT1 with IC50 values in the low-micromolar to sub-micromolar range depending on assay conditions [1][2].

DNA methyltransferase DNMT inhibition Epigenetic therapy 5-methylcytidine analog

RNA Polymerase II Selectivity: 4'-C-Methyl Modification Resists Pol II Incorporation Relative to 2'-C-Methyl Analogs

Arnold et al. (2012) performed a systematic head-to-head comparison of multiple anti-HCV ribonucleoside triphosphates (including 2'-C-methyl, 4'-methyl, and 4'-azido substituted analogs) for their ability to serve as substrates for human RNA polymerase II (Pol II) in vitro [1]. The study demonstrated that 2'-C-methyl-CTP acts as a substrate for Pol II and is incorporated into nascent RNA transcripts, whereas 4'-methyl-CTP showed markedly reduced incorporation by Pol II, indicating that the 4'-modification position confers greater selectivity for viral polymerases over host Pol II compared to the 2'-modification [1]. This differential Pol II engagement is mechanistically significant because Pol II incorporation of nucleoside analogs can lead to inhibition of host mRNA synthesis, contributing to non-mitochondrial host toxicity [1]. The study used in vitro transcription assays with purified human Pol II and measured transcript elongation in the presence of each analog triphosphate [1]. While the study did not specifically test 4'-C-methyl-5-methylcytidine triphosphate, the 4'-methyl ribose modification is the primary determinant of Pol II interaction, and the class-level inference is that 4'-C-methyl-5-methylcytidine triphosphate would share the Pol II resistance profile of other 4'-C-methyl nucleosides [1].

RNA polymerase II Nuclear transcription Host polymerase selectivity Nucleoside analog safety

Resistance Profile Differentiation: 4'-C-Methyl Nucleosides Evade S282T Resistance Mutation That Limits 2'-C-Methyl Nucleoside Efficacy

The S282T amino acid substitution in the NS5B polymerase is the signature resistance mutation against 2'-C-methyl nucleoside inhibitors, reducing susceptibility by 5-fold to >20-fold depending on the specific compound [1][2]. In vitro selection studies with 2'-C-methylcytidine (NM107) in HCV replicon systems consistently yield the S282T mutation, which sterically hinders binding of the 2'-methyl-modified ribose in the polymerase active site [1]. Patent data and published resistance profiling indicate that 4'-C-methyl nucleosides maintain full activity against S282T mutant NS5B polymerase, as the 4'-methyl modification interacts with a different region of the NTP-binding pocket [2][3]. This positional differentiation means that viral variants resistant to 2'-C-methyl nucleosides remain susceptible to 4'-C-methyl nucleosides, providing a non-overlapping resistance profile [2][3]. While quantitative fold-change data for 4'-C-methyl-5-methylcytidine specifically against the S282T mutant are not publicly available, the class-level behavior of 4'-C-methyl nucleosides is consistently documented in the patent literature as S282T-sparing [2][3].

Drug resistance S282T mutation HCV NS5B polymerase Resistance barrier

Physicochemical and Drug-Likeness Differentiation: Computed LogP, Topological PSA, and Hydrogen Bonding Profile vs. Key Analogs

Physicochemical properties influence solubility, permeability, protein binding, and ultimately in vivo pharmacokinetics of nucleoside analog candidates. 4'-C-Methyl-5-methylcytidine (MW: 271.27 g/mol) has a computed XLogP3 of -1.8, topological polar surface area (TPSA) of 129 Ų, 4 hydrogen bond donors, and 5 hydrogen bond acceptors [1]. In comparison, 2'-C-methylcytidine (MW: 257.24 g/mol) has a slightly higher XLogP of approximately -1.6 (based on PubChem data) and a TPSA of 129 Ų but with the hydrogen bond donor count reduced by one due to the absence of the additional 5-methyl group, which can affect solubility and crystalline properties [2]. The dual methylation of 4'-C-methyl-5-methylcytidine increases molecular weight and hydrophobicity (lower LogP indicates higher hydrophilicity) relative to singly-modified analogs, which can influence cell permeability and metabolic stability in ways that affect assay outcomes [1][3]. Specifically, the LogP of -1.8 is more favorable for aqueous solubility compared to many nucleoside prodrugs, while the TPSA of 129 Ų is within the range considered acceptable for oral bioavailability (<140 Ų) [3]. These computed properties provide a quantitative basis for differentiating the compound in solubility-limited assay formats or for predicting behavior in cell-based vs. biochemical screening systems [1][3].

Physicochemical properties Drug-likeness LogP Polar surface area Nucleoside analog selection

Optimal Research and Procurement Scenarios for 4'-C-Methyl-5-methylcytidine Based on Quantitative Differentiation Evidence


HCV Resistance Surveillance and Combination Antiviral Regimen Design

For virology laboratories investigating HCV NS5B polymerase inhibitor resistance or designing combination direct-acting antiviral (DAA) regimens, 4'-C-methyl-5-methylcytidine serves as a 4'-C-methyl class probe compound that is reported to retain full activity against S282T mutant polymerase, the signature resistance mutation that compromises 2'-C-methyl nucleoside efficacy [1]. This property enables its use as a resistance-breaking component in combination studies with 2'-C-methyl nucleosides (e.g., NM107) or other DAAs, where non-overlapping resistance profiles can be exploited to suppress the emergence of drug-resistant viral variants [1][2].

Dual-Mechanism Antiviral-Epigenetic Research in HCV-Associated Hepatocellular Carcinoma Models

For translational oncology-virology research programs studying HCV-driven hepatocarcinogenesis, 4'-C-methyl-5-methylcytidine uniquely combines HCV NS5B polymerase inhibition via the 4'-C-methyl modification with DNMT inhibitory activity via the 5-methylcytosine base moiety [1]. This dual mechanism is not available in 2'-C-methylcytidine (which lacks DNMT activity) or 5-methylcytidine (which lacks polymerase activity) [1][2]. Researchers can use the compound as a single-agent tool to simultaneously suppress viral replication and reverse aberrant DNA methylation patterns in HCV-infected hepatic cell models [1].

Host Polymerase Selectivity Profiling: Mitochondrial and Nuclear Transcription Safety Assessment

For preclinical antiviral safety pharmacology, 4'-C-methyl-5-methylcytidine (as its triphosphate metabolite) provides a 4'-C-methyl-substituted probe for assessing host polymerase engagement relative to 2'-C-methyl and other substitution-position analogs [1]. The reported differential interaction of 4'-methyl-CTP with POLRMT and Pol II—showing altered incorporation kinetics for POLRMT and reduced Pol II incorporation compared to 2'-C-methyl-CTP—makes the compound a valuable comparator in in vitro transcription assays designed to rank-order nucleoside analogs for mitochondrial and nuclear transcriptional toxicity risk [1].

Physicochemical Property-Driven Assay Development for Nucleoside Analog Screening

For laboratories developing high-throughput biochemical or cell-based screening assays for nucleoside analog libraries, 4'-C-methyl-5-methylcytidine offers a distinct physicochemical profile (LogP: -1.8, TPSA: 129 Ų, HBD: 4, HBA: 5) that differs from singly-methylated analogs [1]. The increased hydrogen bond donor count and more hydrophilic LogP can be leveraged to optimize aqueous solubility in assay buffers, reducing the need for DMSO co-solvents and minimizing solvent-induced artifacts in cell-based assays. This property set supports its use as a physicochemical comparator standard in nucleoside analog screening cascades [1].

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